molecular formula C24H23BrN2O4 B11554920 2-[4-(benzyloxy)phenoxy]-N'-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]acetohydrazide

2-[4-(benzyloxy)phenoxy]-N'-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]acetohydrazide

Cat. No.: B11554920
M. Wt: 483.4 g/mol
InChI Key: SEGAGXXUNFHCJV-CVKSISIWSA-N
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Description

2-[4-(benzyloxy)phenoxy]-N’-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]acetohydrazide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzyloxy group, a phenoxy group, and a hydrazide moiety. It is often used in early discovery research due to its rare and unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(benzyloxy)phenoxy]-N’-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]acetohydrazide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-(benzyloxy)phenol with 2-bromo-5-ethoxybenzaldehyde in the presence of a base to form the corresponding benzyl ether. This intermediate is then reacted with hydrazine hydrate to form the final hydrazide product .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield through advanced purification techniques such as recrystallization and chromatography .

Mechanism of Action

The mechanism of action of 2-[4-(benzyloxy)phenoxy]-N’-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s hydrazide moiety can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. Additionally, the benzyloxy and phenoxy groups may interact with hydrophobic pockets in target proteins, enhancing binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(benzyloxy)phenoxy]-N’-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromo and ethoxy substituents further differentiates it from similar compounds, potentially leading to unique interactions with molecular targets .

Properties

Molecular Formula

C24H23BrN2O4

Molecular Weight

483.4 g/mol

IUPAC Name

N-[(E)-(5-bromo-2-ethoxyphenyl)methylideneamino]-2-(4-phenylmethoxyphenoxy)acetamide

InChI

InChI=1S/C24H23BrN2O4/c1-2-29-23-13-8-20(25)14-19(23)15-26-27-24(28)17-31-22-11-9-21(10-12-22)30-16-18-6-4-3-5-7-18/h3-15H,2,16-17H2,1H3,(H,27,28)/b26-15+

InChI Key

SEGAGXXUNFHCJV-CVKSISIWSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)Br)/C=N/NC(=O)COC2=CC=C(C=C2)OCC3=CC=CC=C3

Canonical SMILES

CCOC1=C(C=C(C=C1)Br)C=NNC(=O)COC2=CC=C(C=C2)OCC3=CC=CC=C3

Origin of Product

United States

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